N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” often involves organometallic catalysts . For instance, o-Tolyl benzonitrile (OTBN), a common building block for the synthesis of the sartan series of drug molecules, is synthesized using Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .Scientific Research Applications
Anticancer Potential
Research has shown that derivatives of 1,3,4-thiadiazole, including compounds similar to N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, exhibit promising anticancer activities. A study by Çevik et al. (2020) focused on the synthesis of new derivatives and their evaluation against MCF-7 and A549 tumor cell lines, revealing significant cytotoxic activity. These compounds demonstrate potential as anticancer agents, highlighting the relevance of thiadiazole derivatives in cancer research (Çevik et al., 2020).
Glutaminase Inhibition
Derivatives of 1,3,4-thiadiazole have also been explored for their role in glutaminase inhibition, a promising approach in cancer treatment. Shukla et al. (2012) synthesized and evaluated a series of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfides (BPTES) analogs, identifying compounds with potent glutaminase inhibitory activity and improved drug-like properties (Shukla et al., 2012).
Insecticidal Activity
In addition to their potential medical applications, some 1,3,4-thiadiazole derivatives have shown insecticidal properties. Fadda et al. (2017) synthesized new compounds incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research suggests the potential of thiadiazole derivatives in developing new insecticides (Fadda et al., 2017).
Antibacterial and Antifungal Agents
Thiadiazole derivatives are also being investigated for their antibacterial and antifungal activities. Tamer and Qassir (2019) synthesized acetylenic derivatives of substituted 1,3,4-thiadiazoles, exploring their potential as antibacterial and antifungal agents. Their research contributes to the ongoing search for new antimicrobial compounds (Tamer & Qassir, 2019).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)19-16(22)11-23-18-20-17(21-24-18)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLDLCTXEIQVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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